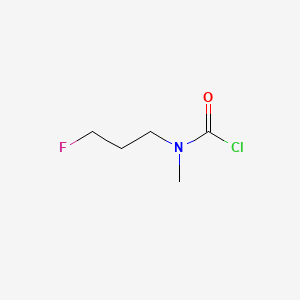
N-(3-fluoropropyl)-N-methylcarbamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoropropyl)-N-methylcarbamoyl chloride is a chemical compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a fluoropropyl group and a methylcarbamoyl group attached to a central nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropropyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3-fluoropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{N-methylcarbamoyl chloride} + \text{3-fluoropropylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-fluoropropyl)-N-methylcarbamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form N-(3-fluoropropyl)-N-methylcarbamic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Water or aqueous sodium hydroxide is used as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted carbamates and ureas.
Hydrolysis: N-(3-fluoropropyl)-N-methylcarbamic acid.
Reduction: N-(3-fluoropropyl)-N-methylamine.
Applications De Recherche Scientifique
N-(3-fluoropropyl)-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-fluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-fluoropropyl)-N-methylcarbamic acid
- N-(3-fluoropropyl)-N-methylamine
- N-(3-fluoropropyl)-N-methylcarbamate
Uniqueness
N-(3-fluoropropyl)-N-methylcarbamoyl chloride is unique due to the presence of both a fluoropropyl group and a carbamoyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications. The fluorine atom enhances the compound’s stability and reactivity, while the carbamoyl chloride group provides a versatile site for chemical modifications.
Propriétés
Formule moléculaire |
C5H9ClFNO |
|---|---|
Poids moléculaire |
153.58 g/mol |
Nom IUPAC |
N-(3-fluoropropyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H9ClFNO/c1-8(5(6)9)4-2-3-7/h2-4H2,1H3 |
Clé InChI |
GGPYMDWXOCOOAE-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCF)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Alpha-[(methylamino)methyl]-4-(4-morpholinyl)benzenemethanol](/img/structure/B15299979.png)
![1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid](/img/structure/B15299981.png)
![tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate](/img/structure/B15299984.png)
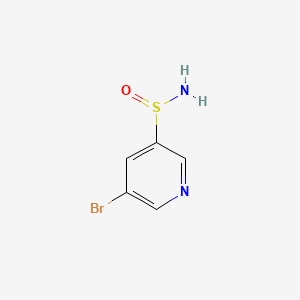
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)
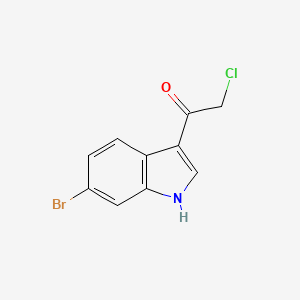
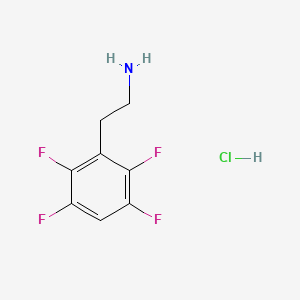


![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)

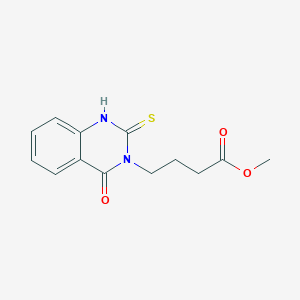
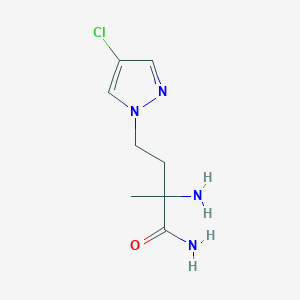
![2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)
